ent-Pazufloxacin-d4 (mesylate) ent-Pazufloxacin-d4 (mesylate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC20251943
InChI: InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1/i2D2,3D2;
SMILES:
Molecular Formula: C17H19FN2O7S
Molecular Weight: 418.4 g/mol

ent-Pazufloxacin-d4 (mesylate)

CAS No.:

Cat. No.: VC20251943

Molecular Formula: C17H19FN2O7S

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

ent-Pazufloxacin-d4 (mesylate) -

Specification

Molecular Formula C17H19FN2O7S
Molecular Weight 418.4 g/mol
IUPAC Name (2R)-6-(1-amino-2,2,3,3-tetradeuteriocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid
Standard InChI InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1/i2D2,3D2;
Standard InChI Key UDHGFPATQWQARM-CEGXQLDXSA-N
Isomeric SMILES [2H]C1(C(C1(C2=C(C=C3C4=C2OC[C@H](N4C=C(C3=O)C(=O)O)C)F)N)([2H])[2H])[2H].CS(=O)(=O)O
Canonical SMILES CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

ent-Pazufloxacin-d4 Mesylate is defined by the molecular formula C₁₇H₁₉FN₂O₇S and a molecular weight of 418.4 g/mol. The deuterium atoms are positioned on the cyclopropylamine moiety, replacing four hydrogen atoms to form a tetradeuterated structure. Key identifiers include:

PropertyValue
IUPAC Name(2R)-6-(1-amino-2,2,3,3-tetradeuteriocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid; methanesulfonic acid
InChIInChI=1S/C₁₆H₁₅FN₂O₄.CH₄O₃S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1/i2D2,3D2;
SMILES[2H]C1(C(C1(C2=C(C=C3C4=C2OCC@HC)F)N)([2H])[2H])[2H].CS(=O)(=O)O
XLogP3-1.2 (Computed)

The mesylate salt enhances solubility in polar solvents, facilitating its use in aqueous reaction systems .

Synthesis and Optimization

The synthesis of ent-Pazufloxacin-d4 Mesylate follows a multi-step route starting from S-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2-de]benzoxazine-6-carboxylic acid (Compound VIII). Key steps include:

Nucleophilic Substitution

Compound VIII reacts with ethyl cyanoacetate in dimethyl sulfoxide (DMSO) at 0°C, followed by heating to 60–70°C for 8–10 hours. This yields the intermediate (S)-10-(cyanoethoxycarbonyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] benzoxazine-6-carboxylic acid ethyl ester (IX) .

Cyclization and Hydrolysis

IX undergoes cyclization in 1,4-dioxane with water and tosic acid monohydrate under reflux for 24 hours. Subsequent hydrolysis with aqueous sodium hydroxide produces the carboxylic acid derivative (X).

Hofmann Degradation and Salification

X is subjected to Hofmann degradation using bromine and sodium hydroxide, followed by acidification to yield Pazufloxacin free base. Final salification with methanesulfonic acid in acetone at 50–60°C produces ent-Pazufloxacin-d4 Mesylate. The optimized process achieves a 67% yield for intermediate VIII and 59% in scaled production .

Research Applications

Analytical Chemistry

As an internal standard, ent-Pazufloxacin-d4 Mesylate enables precise quantification of Pazufloxacin metabolites via liquid chromatography–mass spectrometry (LC-MS). Its deuterated structure minimizes interference from non-labeled analogs, improving assay accuracy.

Pharmacokinetic Studies

The compound’s stability allows researchers to track absorption, distribution, metabolism, and excretion (ADME) profiles in vivo. Studies comparing deuterated and non-deuterated forms reveal insights into isotope effects on drug behavior .

Antibiotic Resistance Research

ent-Pazufloxacin-d4 Mesylate is used to investigate mutations in DNA gyrase and efflux pump overexpression in resistant bacterial strains. Its structural similarity to clinical fluoroquinolones makes it a relevant model compound.

Physicochemical Properties

PropertyValue
Solubility>10 mg/mL in DMSO, methanol
Melting Point205–208°C (decomposes)
Storage2–8°C, protected from light

The mesylate salt form improves aqueous solubility (up to 25 mg/mL in water at 25°C), favoring its use in biological assays .

Comparative Analysis with Analogues

CompoundKey DifferenceApplication
Pazufloxacin MesylateNon-deuterated formClinical antibiotic
LevofloxacinL-enantiomer of ofloxacinBroad-spectrum infections
CiprofloxacinCyclopropyl group at C-1Urinary/respiratory infections

ent-Pazufloxacin-d4 Mesylate’s deuterium labeling provides distinct advantages in mass spectrometry over these analogs, eliminating signal overlap in co-eluting peaks .

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